molecular formula C19H18N2O4S B2936368 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole CAS No. 1705974-50-0

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole

Cat. No.: B2936368
CAS No.: 1705974-50-0
M. Wt: 370.42
InChI Key: RWPWODONBYBSEZ-UHFFFAOYSA-N
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Description

5-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole is a synthetic chemical compound designed for research purposes. This molecule incorporates multiple pharmacologically relevant motifs, including an indole scaffold and an azetidine ring bearing a 4-methoxybenzenesulfonyl group. These structural features are commonly investigated in medicinal chemistry and drug discovery. The indole core is a privileged structure in pharmaceutical research, found in molecules that target a variety of enzymes . Notably, substituted indole derivatives have been studied as potent and sometimes substrate-specific allosteric inhibitors of mammalian lipoxygenase (ALOX) enzymes . Simultaneously, sulfonamide derivatives, particularly those integrated into heterocyclic systems like azetidines, represent a significant class of bioactive compounds with demonstrated potential in pharmaceutical development . The specific molecular architecture of this reagent, which links these key fragments, makes it a valuable chemical tool for researchers exploring new synthetic pathways, investigating structure-activity relationships (SAR), and screening for biological activity against novel targets in fields such as oncology and inflammation . This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1H-indol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-25-15-3-5-16(6-4-15)26(23,24)17-11-21(12-17)19(22)14-2-7-18-13(10-14)8-9-20-18/h2-10,17,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPWODONBYBSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole typically involves multiple steps, starting with the preparation of the azetidine ring. One common method for synthesizing azetidines is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene under UV light . This reaction is known for its high regio- and stereoselectivity, making it an efficient way to construct the azetidine ring.

The next step involves the introduction of the sulfonyl group. This can be achieved through the reaction of the azetidine with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine. The final step is the coupling of the azetidine-sulfonyl intermediate with the indole moiety, which can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and concentration can further improve yields and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, typically in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4, usually in methanol or ethanol at low temperatures.

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The azetidine ring and sulfonyl group are known to enhance the compound’s binding affinity to enzymes and receptors. The indole moiety can interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs), modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares the target compound with structurally related indole derivatives from the evidence:

Compound Name Core Structure Key Substituents Ring Type Sulfonyl Group Biological Activity Reference
5-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole (Target Compound) 1H-Indole 5-Azetidine-1-carbonyl; 3-(4-methoxybenzenesulfonyl) Azetidine (4-membered) 4-Methoxybenzenesulfonyl Not reported -
5-Methoxy-1-(Piperidin-1-Ylmethyl)-1H-Indole (Compound 13) 1H-Indole 5-Methoxy; 1-(Piperidin-1-Ylmethyl) Piperidine (6-membered) None Not reported
Eletriptan Derivative (Monohydrobromide) 1H-Indole 5-[2-(Phenylsulfonyl)ethyl]; 3-[(R)-1-Methylpyrrolidin-2-yl)methyl] Pyrrolidine (5-membered) Phenylsulfonyl Antimigraine (5-HT₁B/1D agonist)
5-Fluoro-3-(Piperidin-4-yl)-1H-Indole 1H-Indole 5-Fluoro; 3-(Piperidin-4-yl) Piperidine (6-membered) None Not reported
Key Observations:

Ring Size and Conformational Effects :

  • The target compound’s azetidine ring (4-membered) introduces higher ring strain compared to piperidine (6-membered) or pyrrolidine (5-membered) in analogs . This strain may enhance binding affinity or selectivity in target proteins.
  • In contrast, the piperidine and pyrrolidine rings in analogs (e.g., eletriptan derivative) offer greater conformational flexibility, which is critical for 5-HT₁B/1D receptor agonism .

Sulfonyl groups are known to enhance metabolic stability and receptor binding in CNS-targeting compounds .

Substituent Positioning: The 5-position substituents (e.g., methoxy in Compound 13 vs. Fluorine’s electronegativity may enhance bioavailability, while methoxy groups improve solubility .

Pharmacological Implications

  • Piperidine-based indoles (e.g., ’s compound) are explored for kinase inhibition, highlighting the versatility of nitrogen heterocycles in drug design .

Biological Activity

5-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining azetidine and indole moieties, which may contribute to its pharmacological properties.

  • Molecular Formula : C19H18N2O4S
  • Molecular Weight : 370.42 g/mol
  • CAS Number : 1705974-50-0
  • SMILES Notation : COc1ccc(cc1)S(=O)(=O)C1CN(C1)C(=O)c1ccc2c(c1)cc[nH]2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The azetidine ring is known for its ability to interact with enzymes and receptors, potentially leading to the inhibition of specific biological pathways or modulation of receptor activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds with indole structures have been shown to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The sulfonyl group can enhance the antimicrobial activity of the compound by interacting with bacterial enzymes.
  • Neuropharmacological Effects : Indole derivatives are often studied for their effects on serotonin receptors, which could implicate this compound in mood regulation or neuroprotection.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that indole derivatives can inhibit cancer cell proliferation by inducing apoptosis in human breast cancer cells (MDA-MB-231). The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Activity :
    • Research on azetidine derivatives has shown that they can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonyl group in this compound may play a crucial role in enhancing its antibacterial efficacy.
  • Neuropharmacological Research :
    • A recent investigation into the binding affinity of similar compounds for serotonin receptors indicated potential use in treating depression and anxiety disorders. The interaction with 5-HT receptors suggests a pathway for mood modulation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAzetidine + IndoleAnticancer, Antimicrobial
Indole-3-carbinolIndoleAnticancer
SulfanilamideSulfonamideAntimicrobial

Q & A

Basic: What is the structural significance of the azetidine and 4-methoxybenzenesulfonyl moieties in this compound?

The azetidine ring introduces conformational rigidity, enhancing target binding specificity by restricting rotational freedom. The 4-methoxybenzenesulfonyl group improves solubility and modulates electronic properties, potentially influencing interactions with hydrophobic pockets in enzymes or receptors. Similar structural motifs in indole derivatives have been linked to serotonin receptor affinity and kinase inhibition .

Methodological Insight : To validate structural contributions, compare bioactivity of analogs lacking these groups using assays like competitive binding (for receptors) or enzymatic inhibition (e.g., kinase profiling).

Advanced: How can synthetic routes for this compound be optimized to minimize by-products?

Key challenges include regioselective functionalization of the indole core and avoiding sulfonamide hydrolysis. Evidence from related indole-carbonyl syntheses suggests:

  • Use orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) during sulfonylation to prevent side reactions .
  • Employ Pd-catalyzed cross-coupling for azetidine introduction, as seen in pyrido[1,2-c]pyrimidine derivatives .
  • Monitor reaction progress via HPLC-MS to identify intermediates and adjust stoichiometry .

Basic: What analytical techniques are recommended for purity assessment?

  • HPLC : Use a C18 column with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to resolve impurities. Reference retention times against known indole analogs .
  • NMR : Compare 1H/13C spectra to confirm absence of unreacted starting materials (e.g., residual azetidine or sulfonyl chloride peaks) .
  • Mass Spectrometry : Exact mass (HRMS) ensures molecular integrity; deviations indicate incomplete reactions or degradation .

Advanced: How to resolve contradictions in reported biological activity across studies?

Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). For example:

  • Kinase Inhibition : Test under standardized ATP concentrations (e.g., 10 µM ATP) to ensure comparability .
  • Cellular Uptake : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to quantify intracellular accumulation, addressing permeability variations .
  • Meta-Analysis : Cross-reference IC50 values with structural analogs (e.g., bisindolylmaleimides) to identify trends in substituent effects .

Basic: What computational methods predict this compound’s binding modes?

  • Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., 5-HT1A receptor or Akt kinase). Prioritize poses where the sulfonyl group interacts with basic residues (e.g., lysine/arginine) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of the azetidine-indole-carbonyl conformation .

Advanced: How to design SAR studies for optimizing metabolic stability?

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Common modifications include O-demethylation (methoxy group) or azetidine ring oxidation .
  • Structural Tweaks : Introduce electron-withdrawing groups (e.g., fluorine) on the benzene ring to slow CYP450-mediated metabolism .

Basic: What safety protocols are critical during synthesis?

  • Sulfonyl Chloride Handling : Use anhydrous conditions and scavengers (e.g., triethylamine) to minimize HCl release .
  • Azetidine Precautions : Store under inert gas (N2/Ar) to prevent ring-opening reactions .

Advanced: How to address low yields in the final coupling step?

  • Activation Strategy : Replace traditional coupling agents (EDC/HOBt) with COMU or HATU for higher efficiency in forming the azetidine-carbonyl bond .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) with additives like DMAP to enhance nucleophilicity .

Basic: Which in vitro models are suitable for initial toxicity screening?

  • Hepatotoxicity : Use HepG2 cells with ALT/AST release assays .
  • Cardiotoxicity : Monitor hERG channel inhibition via patch-clamp electrophysiology .

Advanced: How to validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Heat lysates post-treatment and quantify target protein stability via Western blot .
  • BRET/FRET : Engineer cells with biosensors (e.g., cAMP BRET for GPCR targets) to measure real-time signaling modulation .

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